molecular formula C30H34N2O3S B11095444 Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate

Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate

Cat. No.: B11095444
M. Wt: 502.7 g/mol
InChI Key: QCXDHKKCEJYHGQ-UHFFFAOYSA-N
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Description

NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nonyl group attached to a pyridyl ring, which is further substituted with cyano, methoxyphenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridyl-based molecules with various substituents . Examples include:

Uniqueness

NONYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C30H34N2O3S

Molecular Weight

502.7 g/mol

IUPAC Name

nonyl 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C30H34N2O3S/c1-3-4-5-6-7-8-12-19-35-29(33)22-36-30-27(21-31)26(23-15-17-25(34-2)18-16-23)20-28(32-30)24-13-10-9-11-14-24/h9-11,13-18,20H,3-8,12,19,22H2,1-2H3

InChI Key

QCXDHKKCEJYHGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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